molecular formula C10H14N2OS2 B2777398 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 869076-24-4

3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2777398
CAS No.: 869076-24-4
M. Wt: 242.36
InChI Key: MAADETFXNIJJNH-UHFFFAOYSA-N
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Description

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility as a core template for developing potent bioactive molecules. This specific derivative, 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, serves as a key intermediate for researchers exploring new chemical entities in drug discovery. Compounds based on this structure have demonstrated significant potential in oncology research, where analogous molecules function as potent inhibitors of the PI3Kα pathway, a critical signaling cascade frequently dysregulated in cancers. Such inhibitors have shown remarkable antiproliferative activity against a range of cancer cell lines, including prostate (PC-3, 22RV1) and breast (MDA-MB-231, MDA-MB-453) cancers, by inducing apoptosis through the modulation of Bcl-2 family proteins . Beyond oncology, the thieno[3,2-d]pyrimidine core is a platform for investigating treatments for other conditions. Research has identified derivatives with dual-stage antiplasmodial activity, acting against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei , presenting a promising starting point for novel antimalarial agents . Furthermore, the structural motif is found in compounds investigated for a variety of pharmacological effects, including anti-inflammatory, antiviral, and antimicrobial activities, highlighting its broad utility in biomedical research . The strategic substitution at the 2- and 3- positions of the thieno[3,2-d]pyrimidine ring system, as seen in this compound, is a common approach to fine-tuning biological activity, physicochemical properties, and metabolic stability. Researchers can utilize this chemical to explore structure-activity relationships (SAR), develop targeted therapies, and elucidate novel mechanisms of action in cellular and biochemical assays.

Properties

IUPAC Name

3-ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAADETFXNIJJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one with structurally related derivatives:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 3-Ethyl, 2-(ethylsulfanyl) C₉H₁₂N₂OS₂ Moderate lipophilicity; potential kinase inhibition (predicted)
2-(Phenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) 2-Phenyl, benzo-fused core C₁₆H₁₀N₂OS Potent TNKS inhibitor (IC₅₀ = 21 nM TNKS1); high selectivity for PARP family
3-Ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl, 2-mercapto, 6-methyl C₈H₁₀N₂OS₂ Reactive thiol group; used as intermediate for further functionalization
3-(Prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-Allyl, 2-sulfanyl C₉H₈N₂OS₂ Allyl group enhances π-π stacking; explored in anticancer scaffolds
7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 7-Phenylthio, pyrrolo-fused core C₁₂H₁₀N₃OS Antiviral activity; crystallographic studies confirm planar conformation
3-(2-Hydroxybenzylideneamino)-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (4d) 3-Schiff base, pyrido-fused core C₁₇H₁₆N₄O₂S Analgesic activity (200 mg/kg oral dose); no gastric side effects

Key Observations :

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: The phenyl-substituted compound 61 demonstrates nanomolar potency against TNKS due to enhanced π-π interactions with the enzyme’s hydrophobic pocket. In contrast, aliphatic substituents (e.g., ethylsulfanyl in the target compound) may improve metabolic stability but reduce binding affinity . Thiol vs. Sulfanyl: The mercapto group in 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one offers reactivity for further derivatization, whereas the ethylsulfanyl group in the target compound provides steric bulk and oxidation resistance .

Structural Flexibility: Fused ring systems (e.g., benzo- or pyrrolo-fused derivatives) exhibit rigid conformations that optimize target binding. The non-fused thieno[3,2-d]pyrimidin-4-one core in the target compound allows greater rotational freedom, which may broaden its applicability but reduce selectivity .

Synthetic Accessibility :

  • The target compound’s ethyl and ethylsulfanyl groups can be introduced via straightforward alkylation and thiolation reactions, achieving yields >60% under mild conditions . In contrast, Schiff base derivatives (e.g., 4d ) require reflux conditions and recrystallization, limiting scalability .

Physicochemical Properties: The ethylsulfanyl group increases molecular weight (C₉H₁₂N₂OS₂ vs.

Biological Activity

3-Ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its pharmacological profiles and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C10H14N2OS2C_{10}H_{14}N_2OS_2 with a molecular weight of approximately 214.30 g/mol. The structure features a thieno-pyrimidine core with ethyl and ethylsulfanyl substituents that may enhance its solubility and bioavailability.

Antimicrobial Properties

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. Studies on this compound suggest its effectiveness against various pathogenic microorganisms. For instance:

  • Antifungal Activity : Compounds similar to this derivative have shown efficacy against fungi such as Candida albicans and Aspergillus niger, indicating potential as antifungal agents .
  • Antibacterial Activity : Preliminary studies have demonstrated that this compound can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, suggesting its role in treating bacterial infections .

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been explored extensively. Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably:

  • Mechanism of Action : The compound may interact with tyrosine kinases involved in cell signaling pathways crucial for cancer progression .
  • Case Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the ethylsulfanyl group is believed to enhance the compound's solubility and potentially its interaction with biological targets.

Compound NameStructure TypeBiological Activity
3-Ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-oneThienopyrimidine derivativeAntifungal
5-Methylthieno[2,3-d]pyrimidin-4(5H)-oneThienopyrimidine derivativeAntiviral
6-Amino-5-methylthieno[2,3-d]pyrimidin-4(5H)-oneThienopyrimidine derivativeAnticancer

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Functionalization : Subsequent reactions introduce the ethyl and ethylsulfanyl groups to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal conditions for synthesizing 3-ethyl-2-(ethylsulfanyl)-thieno[3,2-d]pyrimidin-4-one?

  • Methodology :

  • Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH) to form the thieno[3,2-d]pyrimidinone core .
  • Substitution : Introduce the ethylsulfanyl group via nucleophilic substitution using ethyl mercaptan (C₂H₅SH) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Ethylation : Alkylation at the 3-position using ethyl halides (e.g., C₂H₅Br) with a base like NaH to stabilize intermediates .
  • Optimization : Control reaction time (6–12 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (δ 1.2–1.4 ppm for ethyl groups; δ 2.8–3.2 ppm for sulfanyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₁H₁₆N₂OS₂: 256.07 g/mol) .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. How does the ethylsulfanyl group influence the compound’s stability under varying pH conditions?

  • Experimental Design :

  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
  • Findings : The sulfanyl group may hydrolyze under strongly acidic/basic conditions (pH < 2 or >10), forming thiol byproducts. Ethyl groups enhance lipophilicity, improving stability in neutral conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with kinase targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR, CDK2). Validate with MD simulations (GROMACS) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidinone carbonyl, hydrophobic contacts with ethyl groups) .
  • Contradictions : Some studies suggest sulfanyl groups may hinder binding due to steric effects, requiring substituent optimization .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Approaches :

  • Substituent Variation : Replace ethylsulfanyl with bulkier groups (e.g., benzyl) to test steric tolerance. Use Suzuki coupling for aryl substitutions .
  • Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to parent compound .
  • Key Finding : Ethylsulfanyl provides moderate activity; replacing it with morpholine or piperidine moieties (as in related compounds) improves solubility and target affinity .

Q. What in vivo protocols are recommended to assess pharmacokinetics and toxicity?

  • Experimental Design :

  • Pharmacokinetics : Administer orally (10–50 mg/kg) to rodent models. Measure plasma concentration via LC-MS/MS at intervals (0–24 hrs) to determine t₁/₂ and bioavailability .
  • Toxicity : Acute toxicity study (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels for hepatotoxicity .
  • Challenge : Low aqueous solubility may require formulation with cyclodextrins or lipid nanoparticles .

Key Notes

  • Contradictions : While ethylsulfanyl derivatives show moderate activity, and highlight that bulkier groups (e.g., morpholine) improve target binding but may reduce synthetic yields .
  • Unresolved Issues : The role of the ethyl group in metabolic stability remains unclear; isotopic labeling (¹⁴C) studies are suggested for tracking in vivo .

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